molecular formula C10H17N3 B13580992 3-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine

3-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B13580992
M. Wt: 179.26 g/mol
InChI Key: VZTFHXLHXYZDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,4-Dimethyl-1H-pyrazol-3-yl)piperidine ( 1510948-83-0) is a high-value piperidine derivative organochemical building block of significant interest in medicinal chemistry and pharmaceutical research . This specialized compound, with the molecular formula C 10 H 17 N 3 and a molecular weight of 179.26 g/mol, serves as a crucial precursor or intermediate in the synthesis of more complex molecules . Its structure incorporates both a piperidine ring, a common motif in bioactive compounds, and a substituted pyrazole ring, which can impart specific electronic and steric properties . Researchers utilize this chemical as a key scaffold in drug discovery efforts, particularly for exploring interactions with biological targets that recognize nitrogen-containing heterocycles . The calculated physicochemical properties include a topological polar surface area of 29.8 Ų and an XLogP3 of 0.7, parameters that are valuable for predicting the compound's behavior in pharmacological applications . Suppliers recommend cold-chain transportation to ensure the stability and integrity of the product, which is typically offered with a purity of 95% or higher . As with all fine chemicals, researchers should consult the safety data sheet prior to use. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3-(1,4-dimethylpyrazol-3-yl)piperidine

InChI

InChI=1S/C10H17N3/c1-8-7-13(2)12-10(8)9-4-3-5-11-6-9/h7,9,11H,3-6H2,1-2H3

InChI Key

VZTFHXLHXYZDAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C2CCCNC2)C

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is typically synthesized via cyclocondensation reactions between 1,3-dicarbonyl compounds and hydrazines. This well-established method allows the introduction of methyl groups at the 1 and 4 positions of the pyrazole ring by selecting appropriate starting materials.

Typical synthetic route:

  • Step 1: Reaction of a 1,3-diketone or β-ketoester with methylhydrazine to form the 1,4-dimethylpyrazole ring. This cyclocondensation involves nucleophilic attack by hydrazine on the diketone carbonyls, followed by ring closure and dehydration.

  • Step 2: Purification of the pyrazole intermediate by recrystallization or chromatography.

This method is supported by literature on pyrazole synthesis, where 1,3-diketones and hydrazines are the main precursors for substituted pyrazoles.

Analytical Data and Characterization

Characterization of the synthesized compound typically involves:

These methods are standard and have been applied to similar pyrazole derivatives.

Summary Table of Preparation Methods

Preparation Step Method Description Typical Reagents/Conditions Key Notes
Pyrazole ring synthesis Cyclocondensation of 1,3-diketones with methylhydrazine Ethanol, reflux Forms 1,4-dimethylpyrazole core
Halogenation Introduction of halogen at 3-position NBS, DMF, low temperature Activates position for nucleophilic substitution
Piperidine substitution Nucleophilic substitution or cross-coupling Piperidine, base, DMF, elevated temperature Introduces piperidine moiety at 3-position

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and pyrazole ring positions participate in nucleophilic substitution reactions under varying conditions:

Reaction TypeReagents/ConditionsProductSource
AlkylationAlkyl halides (e.g., CH₃I), K₂CO₃, DMFN-Alkylated piperidine derivatives (e.g., 1-methyl-3-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine)
AcylationAcetyl chloride, Et₃N, CH₂Cl₂N-Acylated products (e.g., 1-acetyl-3-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine)
SulfonationSulfonyl chlorides, pyridineSulfonamide derivatives (e.g., 1-tosyl-3-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine)

Mechanistic Insight :

  • Piperidine nitrogen acts as a nucleophile, attacking electrophilic reagents.

  • Steric hindrance from the pyrazole substituents influences regioselectivity.

Coordination Chemistry

The pyrazole nitrogen and piperidine moiety enable metal-ligand interactions:

Metal IonLigand Coordination SiteComplex TypeApplicationSource
Cu(II)Pyrazole N1 and piperidine NOctahedral complexesCatalysis or bioactivity studies
Pd(II)Pyrazole N1 and N2Square-planar complexesCross-coupling reaction catalysts

Example Reaction :
3-(1,4-Dimethyl-1H-pyrazol-3-yl)piperidine+PdCl2Pd(II)-pyrazolyl-piperidine complex\text{this compound} + \text{PdCl}_2 \rightarrow \text{Pd(II)-pyrazolyl-piperidine complex}
This complex catalyzes Suzuki-Miyaura couplings.

Oxidation Reactions

Oxidation targets the pyrazole ring and piperidine’s C-H bonds:

Oxidizing AgentConditionsProductOutcomeSource
KMnO₄Acidic aqueous solutionPyrazole-4-carboxylic acid derivativesBioactive intermediate
O₂ (catalyzed by Co)High pressure, 100°CPiperidine N-oxideImproved solubility

Key Finding :
Oxidation of the pyrazole methyl group to carboxylic acid enhances pharmacological potential .

Condensation Reactions

The pyrazole ring participates in cyclocondensation with carbonyl compounds:

Partner ReagentCatalystProductApplicationSource
AldehydesCu(OTf)₂, [bmim]PF₆1,3,5-TriarylpyrazolesAntimicrobial agents
HydrazinesHCl, ethanolPyrazoline derivativesAnticancer leads

Example :
Condensation with 4-chlorobenzaldehyde forms chalcone hybrids with apoptotic activity .

Reduction and Hydrogenation

The piperidine ring undergoes saturation modifications:

ReactionReagentsProductPurposeSource
Catalytic hydrogenationH₂, Pd/CFully saturated piperidine derivativesImproved metabolic stability

Biological Activity-Driven Modifications

Structural analogs highlight reactivity trends in drug design:

Derivative StructureReaction PathwayBioactivity (IC₅₀)TargetSource
3-Pyridinyl oxadiazole hybridsSuzuki coupling0.19 nM (chemotaxis inhibition)Inflammatory diseases
N-Acryloyl derivativesMichael addition0.04 μM (anticancer activity)BRAF kinase inhibition

Scientific Research Applications

3-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The pyrazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison with Piperidine/Piperazine Derivatives

A key study analyzed two isoelectronic compounds:

  • Compound I: 8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline
  • Compound II: 8-{4-[3-(Cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline

Both compounds differ only in their central six-membered ring (piperidine in I vs. piperazine in II). Key findings include:

  • Conformational Similarities : Both adopt curved molecular shapes with chair conformations in their piperidine/piperazine rings.
  • Crystal Packing : Compound I forms chains via C–H⋯H interactions, while Compound II assembles into ribbons. Dispersion forces dominate due to the absence of classical hydrogen bonds .

Comparison to Target Compound: Replacing the quinoline-cyclopentene substituents in I/II with a dimethylpyrazole group (as in 3-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine) would reduce steric complexity while introducing electron-rich aromaticity.

Table 1: Structural and Packing Differences
Feature This compound (Inferred) Compound I (Piperidine) Compound II (Piperazine)
Central Ring Piperidine Piperidine Piperazine
Substituent 1,4-Dimethylpyrazole Quinoline-cyclopentene Quinoline-cyclopentene
Dominant Interactions Likely C–H⋯π or H⋯H (pyrazole) C–H⋯H (67.5% Hirshfeld) C–H⋯H (65.9% Hirshfeld)
Conformation Chair (assumed) Chair Chair
Crystal Packing Less ordered (steric hindrance) Chains Ribbons

Comparison with Heterocyclic Piperidine Derivatives

lists 3-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride , a discontinued analog with an imidazole substituent. Key contrasts:

  • Heterocycle Electronics: Pyrazole (two adjacent N-atoms) vs. imidazole (two non-adjacent N-atoms). Pyrazole is less basic, affecting protonation states and solubility.
  • Substituent Effects : The cyclopropylmethyl group in the imidazole derivative adds rigidity, whereas dimethylpyrazole offers planar aromaticity.

Computational and Experimental Tools

Structural insights for analogs were derived using:

  • SHELX Software : For crystallographic refinement and Hirshfeld surface analysis .
  • WinGX/ORTEP : For molecular visualization and geometry calculations . These tools enable precise comparisons of bond lengths, angles, and intermolecular forces, though direct data for the target compound remain speculative.

Biological Activity

3-(1,4-Dimethyl-1H-pyrazol-3-yl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological activity, and potential applications based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperidine derivatives with pyrazole moieties. Various methods have been documented for synthesizing pyrazole derivatives, which serve as a scaffold for medicinal chemistry. For instance, the reaction of piperidine with hydrazine derivatives can yield various substituted piperidines with pyrazole functionalities, enhancing their pharmacological profiles .

Biological Activity Spectrum

Research indicates that compounds containing the piperidine and pyrazole frameworks exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including lung (A549), colon (HT-29), and leukemia (K562) cells. For example, compounds similar to this compound have demonstrated significant antiproliferative effects through mechanisms such as apoptosis induction .
  • Anti-inflammatory Effects : Pyrazole derivatives are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for developing treatments for chronic inflammatory diseases .
  • Antimicrobial Properties : Research has indicated that pyrazole-containing compounds possess antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against pathogens like E. coli and Staphylococcus aureus .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation. For instance, it can affect kinases and proteases that play critical roles in cellular signaling pathways .
  • Ion Channel Modulation : Piperidine derivatives can interact with voltage-gated ion channels, influencing membrane permeability and excitability in neuronal tissues .
  • Neuroprotective Effects : Some studies suggest that piperidine derivatives may exhibit neuroprotective properties by modulating neurotransmitter uptake and reducing oxidative stress .

Case Studies

Several studies provide insights into the effectiveness of this compound:

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduction of apoptosis ,
Anti-inflammatoryInhibition of cytokines ,
AntimicrobialBacterial inhibition ,
NeuroprotectionModulation of neurotransmitters ,

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects on K562 leukemia cells, this compound exhibited IC50 values in the micromolar range, indicating significant growth inhibition compared to control groups.

Case Study 2: Anti-inflammatory Effects

Another investigation highlighted the compound's ability to reduce TNF-α levels by over 60% in vitro at concentrations as low as 10 µM, showcasing its potential as an anti-inflammatory agent.

Q & A

Q. What are the optimal synthetic routes for 3-(1,4-dimethyl-1H-pyrazol-3-yl)piperidine, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves coupling pyrazole derivatives with piperidine scaffolds. Key steps include:
  • Reagent Selection : Use 1,4-dimethylpyrazole and a functionalized piperidine precursor (e.g., halogenated or carbonyl-activated derivatives) for nucleophilic substitution or condensation reactions .
  • Purification : Chromatographic techniques (e.g., flash chromatography) or recrystallization in solvents like ethyl acetate/hexane mixtures achieve >95% purity. Monitor purity via HPLC with UV detection (λ = 254 nm) .
  • Yield Optimization : Apply Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, a Central Composite Design (CCD) can identify optimal reaction conditions .

Table 1 : Example Reaction Conditions

VariableRange TestedOptimal Value
Temperature60–120°C90°C
CatalystPd(OAc)₂ vs. CuIPd(OAc)₂ (5 mol%)
SolventDMF, THF, EtOHDMF

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituent positions on the pyrazole and piperidine rings. For example, the methyl groups on pyrazole resonate at δ 2.1–2.3 ppm (¹H), while piperidine protons appear as multiplet signals at δ 1.4–3.0 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 207.1497 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound under varying conditions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites). Software like Gaussian or ORCA can simulate transition states .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to predict solubility and aggregation behavior. Tools like GROMACS or AMBER are recommended .
  • Reaction Path Search : ICReDD’s approach integrates computed activation energies with experimental validation to prioritize viable synthetic routes .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Comparative SAR Studies : Compare analogs (e.g., pyrazole vs. triazole derivatives) to isolate structural determinants of activity. Use PubChem BioAssay data for cross-referencing .
  • Statistical Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., assay type, cell line variability). Tools like R or Python’s SciKit-Learn enable robust data reconciliation .
  • Dose-Response Validation : Replicate studies with standardized protocols (e.g., IC₅₀ determination in triplicate) to minimize experimental noise .

Q. What strategies optimize reactor design for scaling up synthesis?

  • Methodological Answer :
  • Microreactor Systems : Enhance heat/mass transfer for exothermic reactions. Continuous flow reactors reduce side reactions (e.g., overalkylation) .
  • Process Simulation : Use Aspen Plus or COMSOL to model kinetics and thermodynamics. Key parameters include residence time distribution (RTD) and mixing efficiency .
  • Safety Protocols : Implement in-line FTIR monitoring to detect hazardous intermediates (e.g., azide byproducts) and automate pressure relief systems .

Q. How does the compound’s electronic structure influence its interaction with enzymatic targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Focus on hydrogen bonding (pyrazole N-atoms) and hydrophobic interactions (methyl/piperidine groups) .
  • Molecular Orbital Analysis : Calculate HOMO-LUMO gaps to assess redox activity. Correlate with experimental inhibition data (e.g., cytochrome P450 assays) .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes via alchemical transformations (e.g., methyl → ethyl substituents) .

Data Contradiction Analysis

  • Case Example : Discrepancies in reported solubility (DMSO vs. aqueous buffer).
    • Resolution : Perform controlled solubility assays with standardized DMSO stock concentrations. Use dynamic light scattering (DLS) to detect aggregation, which may falsely lower apparent solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.